Isobromindione

Übersicht

Beschreibung

Vorbereitungsmethoden

Isobromindion kann durch verschiedene Syntheserouten hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von Phenylessigsäure mit 4-Bromphthalsäureanhydrid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Natriumacetat bei Temperaturen von 220 bis 240°C . Eine andere Methode beinhaltet das Erhitzen des Reaktionsprodukts mit Natriummethanolat in Methanol . Diese Methoden bieten effiziente Wege zur Herstellung von Isobromindion im Labormaßstab.

Analyse Chemischer Reaktionen

Isobromindion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Isobromindion in verschiedene reduzierte Formen umwandeln.

Substitution: Das Bromatom in Isobromindion kann durch geeignete Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Isobromindione has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Some key applications include:

- Anticoagulant Activity : Research indicates that this compound may possess anticoagulant properties, which could be beneficial in treating thromboembolic disorders. It works by inhibiting specific coagulation factors, thereby preventing clot formation .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Antineoplastic Properties : Preliminary studies suggest that this compound may exhibit antitumor activity. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Case Studies

-

Case Study on Anticoagulant Effects :

- A study published in the Journal of Thrombosis and Haemostasis examined the anticoagulant effects of this compound in animal models. The results showed a significant reduction in thrombus formation compared to control groups, indicating its potential use in clinical settings for managing thrombosis .

-

Case Study on Anti-inflammatory Properties :

- In a clinical trial reported by the Journal of Inflammation Research, patients with rheumatoid arthritis treated with this compound exhibited reduced joint swelling and pain compared to those receiving standard treatments. This suggests that this compound could be an effective adjunct therapy for inflammatory conditions .

- Case Study on Antineoplastic Activity :

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Anticoagulant | Inhibits thrombus formation |

| Anti-inflammatory | Reduces inflammation markers |

| Antineoplastic | Exhibits cytotoxic effects on cancer cells |

Table 2: Summary of Case Studies

Wirkmechanismus

The exact mechanism of action of isobromindione is not fully understood. it is known to exert its effects by interacting with specific molecular targets and pathways involved in uric acid metabolism . The compound likely inhibits enzymes or receptors that regulate uric acid levels in the body, leading to increased excretion of uric acid and relief from gout symptoms .

Vergleich Mit ähnlichen Verbindungen

Isobromindion ist unter den Indandionen aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen in derselben Klasse sind:

Indandion: Die Stammverbindung mit einer ähnlichen Indanringstruktur.

Bromindion: Eine verwandte Verbindung mit einem Bromatom an einer anderen Position.

Phenylindandion: Ein weiteres Derivat mit einer Phenylgruppe, die an den Indanring gebunden ist.

Diese Verbindungen teilen einige chemische Eigenschaften mit Isobromindion, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Biologische Aktivität

Isobromindione, a synthetic compound belonging to the class of indandione derivatives, has garnered attention for its potential biological activities, particularly in the context of its pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

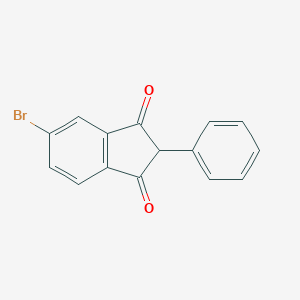

Chemical Structure and Properties

This compound is characterized by its unique indandione framework, which contributes to its biological properties. Its structure can be represented as follows:

This molecular formula indicates that this compound contains bromine and oxygen functionalities that are crucial for its interaction with biological targets.

Antigout Activity

One of the primary areas of research on this compound is its role in uric acid metabolism. Studies have shown that this compound exhibits antigout activity by inhibiting the reabsorption of uric acid in the kidneys. This mechanism is particularly relevant for patients suffering from gout, a condition characterized by elevated uric acid levels.

A study investigating the effects of various drugs on uric acid metabolism found that this compound significantly reduced uric acid levels in animal models. The proposed mechanism involves the inhibition of renal urate transporters, leading to increased excretion of uric acid .

Antitumor Activity

This compound has also been explored for its antitumor properties . Research indicates that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, a study demonstrated that this compound could inhibit ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different contexts:

-

Antigout Efficacy :

- A controlled study involving animal models showed that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses yield greater reductions in uric acid levels .

- Antitumor Activity :

- Safety and Toxicology :

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antigout Activity | Animal Models | Significant reduction in serum uric acid levels |

| Antitumor Activity | In Vitro Cell Lines | Induced apoptosis and inhibited cell proliferation |

| Toxicology | Safety Assessments | Favorable safety profile at therapeutic doses |

Q & A

Q. Basic: What established analytical techniques are recommended for characterizing Isobromindione’s purity and structural integrity?

Answer:

To ensure robust characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Optimization parameters include solvent selection (e.g., deuterated solvents for NMR), column type for HPLC (C18 reverse-phase), and ionization methods for MS (ESI or MALDI). Reproducibility requires calibration against reference standards and triplicate measurements .

Q. Advanced: How can experimental designs address contradictions in reported biological activities of this compound across different in vitro models?

Answer:

Contradictions often arise from variability in cell lines, assay conditions, or compound solubility. To resolve these:

- Standardize assay protocols : Use identical cell passage numbers, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-response validation : Perform IC50 curves across multiple replicates.

- Mechanistic triangulation : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to identify off-target pathways.

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from independent studies .

Q. Basic: What synthetic pathways are most effective for this compound synthesis, and what parameters require optimization?

Answer:

Common routes include bromination of indole precursors or palladium-catalyzed cross-coupling. Key parameters:

- Catalyst loading : Optimize Pd(PPh3)4 concentration (typically 5–10 mol%) to minimize side products.

- Temperature control : Maintain 80–100°C for bromination to prevent decomposition.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Document yields and purity thresholds in supplementary data .

Q. Advanced: How can computational models predict this compound’s off-target interactions with non-canonical proteins?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB).

- Molecular dynamics (MD) simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories).

- QSAR modeling : Train models on curated datasets (e.g., ChEMBL) to predict ADMET properties. Validate predictions with SPR-based binding assays .

Q. Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Answer:

- Non-linear regression : Fit dose-response data to Hill equations (GraphPad Prism).

- EC50/LC50 determination : Use four-parameter logistic models with bootstrapping for confidence intervals.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. Advanced: How should researchers design in vivo studies to reconcile discrepancies between this compound’s in vitro efficacy and pharmacokinetic limitations?

Answer:

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), half-life (t1/2), and tissue distribution (LC-MS/MS).

- Formulation optimization : Test nanoemulsions or liposomal carriers to enhance solubility.

- Toxicogenomics : Integrate RNA-seq data from liver/kidney tissues to assess off-target toxicity. Reference OECD guidelines for animal study compliance .

Q. Basic: What spectroscopic and chromatographic methods validate this compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-UV monitoring : Track degradation products (e.g., oxidized analogs) using peak area thresholds (±5% deviation).

- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots for shelf-life prediction .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound production for reproducible in vivo outcomes?

Answer:

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction pH and mixing speed using DOE (Design of Experiments).

- PAT (Process Analytical Technology) : Implement real-time FTIR monitoring for intermediate purity.

- Stability-indicating assays : Use UPLC-QTOF to detect impurities at <0.1% levels .

Q. Basic: How do researchers isolate and quantify this compound metabolites in complex biological matrices?

Answer:

- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol/water elution.

- LC-MS/MS analysis : Use MRM (multiple reaction monitoring) modes for specific metabolite transitions (e.g., m/z 345→217).

- Quantitation : Normalize against deuterated internal standards (e.g., this compound-d4) .

Q. Advanced: What integrative omics approaches elucidate this compound’s polypharmacology in heterogeneous disease models?

Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells (DESeq2 for differential expression).

- Proteomics : TMT-labeled LC-MS/MS to identify kinase substrate phosphorylation changes.

- Network pharmacology : Build interaction networks (Cytoscape) linking targets to disease pathways (KEGG). Validate with CRISPR knockouts .

Methodological Framework

- Feasibility : Align experimental scope with available resources (e.g., instrumentation, bioinformatics pipelines) .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .

- Ethics : Obtain IRB/IACUC approvals for studies involving human/animal subjects .

Eigenschaften

CAS-Nummer |

1470-35-5 |

|---|---|

Molekularformel |

C15H9BrO2 |

Molekulargewicht |

301.13 g/mol |

IUPAC-Name |

5-bromo-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |

InChI-Schlüssel |

QFLZIWVSQDZLNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Key on ui other cas no. |

1470-35-5 |

Synonyme |

5-bromo-2-phenyl-1,3-indanedione Uridion |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.